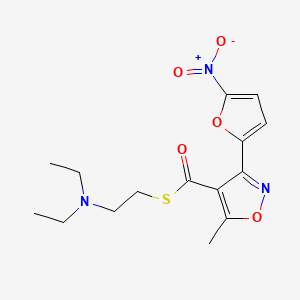
2,3-Dimethyl-5-undecylpyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethyl-5-undecylpyrazine is a nitrogen-containing heterocyclic compound. Pyrazines, in general, are known for their aromatic properties and are often found in various natural products and synthetic materials. This particular compound is characterized by its unique structure, which includes two methyl groups and an undecyl chain attached to the pyrazine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-5-undecylpyrazine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,3-dimethylpyrazine with an undecyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Dimethyl-5-undecylpyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding pyrazine oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced pyrazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methyl or undecyl positions using reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, mild temperatures.
Substitution: NaH, LDA, organic solvents like THF or DMSO.
Major Products:
Oxidation: Pyrazine oxides.
Reduction: Reduced pyrazine derivatives.
Substitution: Various substituted pyrazine compounds depending on the nucleophile used.
Applications De Recherche Scientifique
2,3-Dimethyl-5-undecylpyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of flavors and fragrances due to its aromatic properties.
Mécanisme D'action
The mechanism of action of 2,3-Dimethyl-5-undecylpyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit certain microbial enzymes, leading to antimicrobial effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
2,3-Dimethyl-5-ethylpyrazine: Similar structure but with an ethyl group instead of an undecyl chain.
2,5-Dimethyl-3-methoxypyrazine: Contains a methoxy group and two methyl groups.
3,5-Dimethyl-2-methoxypyrazine: Another isomer with a methoxy group and two methyl groups.
Uniqueness: 2,3-Dimethyl-5-undecylpyrazine is unique due to its long undecyl chain, which imparts distinct physical and chemical properties. This structural feature can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
370868-41-0 |
|---|---|
Formule moléculaire |
C17H30N2 |
Poids moléculaire |
262.4 g/mol |
Nom IUPAC |
2,3-dimethyl-5-undecylpyrazine |
InChI |
InChI=1S/C17H30N2/c1-4-5-6-7-8-9-10-11-12-13-17-14-18-15(2)16(3)19-17/h14H,4-13H2,1-3H3 |
Clé InChI |
RKRVUTRSDBWHGO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC1=CN=C(C(=N1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-Bromo-4-fluoro-2-[(4-methoxyphenoxy)methyl]-benzene](/img/structure/B13745748.png)



![4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonic acid](/img/structure/B13745765.png)



